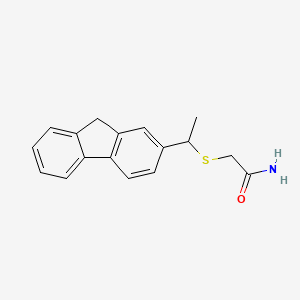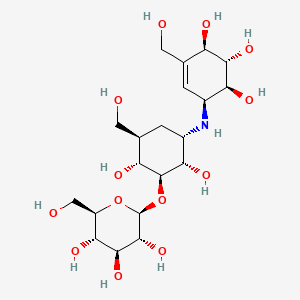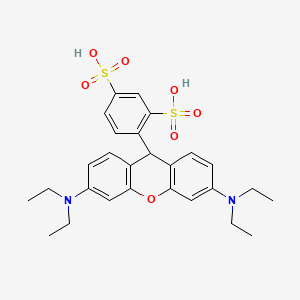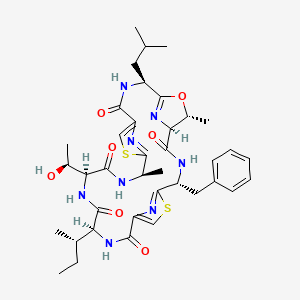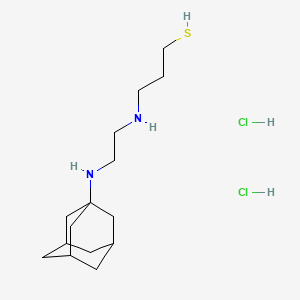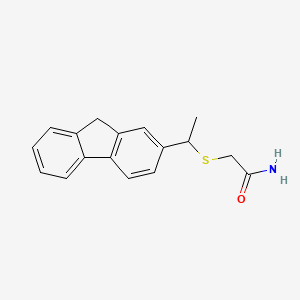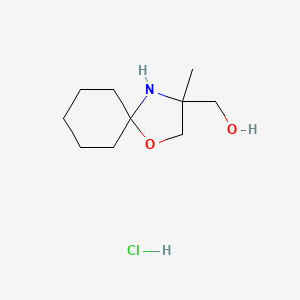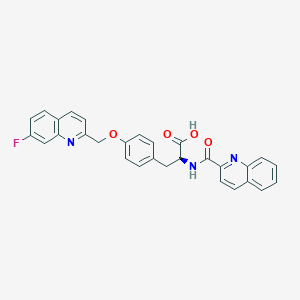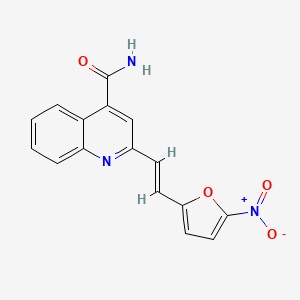
2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The unique structure of this compound, which combines a nitrofuran moiety with a quinoline ring, makes it a compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide typically involves the condensation of 5-nitrofurfural with 4-quinolinecarboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitrofurans with higher oxidation states.
Reduction: Formation of 2-(5-Amino-2-furylvinyl)-4-quinolinecarboxamide.
Substitution: Formation of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for its potential antitumor and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide involves its interaction with cellular components. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, which can damage cellular DNA and proteins. The quinoline ring can intercalate into DNA, disrupting its function. These combined effects contribute to the compound’s antimicrobial and antitumor activities .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Nitro-2-furyl)vinyl derivatives: These compounds share the nitrofuran moiety but differ in the attached functional groups.
Quinoline derivatives: Compounds like 2-methylquinoline and its derivatives have similar structures but lack the nitrofuran moiety.
Uniqueness
2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide is unique due to its combination of a nitrofuran and a quinoline ring, which imparts distinct biological activities not observed in other similar compounds. This dual functionality makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
798-64-1 |
|---|---|
Fórmula molecular |
C16H11N3O4 |
Peso molecular |
309.28 g/mol |
Nombre IUPAC |
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C16H11N3O4/c17-16(20)13-9-10(18-14-4-2-1-3-12(13)14)5-6-11-7-8-15(23-11)19(21)22/h1-9H,(H2,17,20)/b6-5+ |
Clave InChI |
KIANDUXTXYWIIF-AATRIKPKSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CC(=N2)/C=C/C3=CC=C(O3)[N+](=O)[O-])C(=O)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=N2)C=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


